Sigma-1 Receptor Binding Affinity: Comparable Nanomolar Potency to SA4503 (Cutamesine) Reference Agonist
2-(3-Aminopropoxy)benzonitrile demonstrates high-affinity binding to the Sigma-1 receptor with a Ki value of 4.30 nM, as measured by [³H]-(+)-pentazocine displacement in guinea pig brain membrane preparations [1]. This value positions the compound within the same nanomolar potency tier as SA4503 (cutamesine), a widely utilized reference σ1R agonist that exhibits Ki = 4.6 nM under identical assay conditions [2]. The <7% difference in binding affinity between these two compounds indicates that 2-(3-aminopropoxy)benzonitrile offers comparable target engagement capacity without requiring adoption of a structurally distinct, extensively patented clinical candidate scaffold.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.30 nM |
| Comparator Or Baseline | SA4503 (cutamesine): Ki = 4.6 nM |
| Quantified Difference | ΔKi = 0.30 nM (approximately 6.5% lower Ki for target compound) |
| Conditions | [³H]-(+)-pentazocine displacement; guinea pig brain membrane homogenates; 150 min incubation; liquid scintillation counting |
Why This Matters
For researchers requiring a σ1R agonist with potency equivalent to the SA4503 benchmark but seeking a structurally distinct alternative for patent circumvention or scaffold diversification in medicinal chemistry campaigns, this compound provides a functionally equivalent binding profile.
- [1] BindingDB. BDBM50251208 (CHEMBL4088272). Affinity Data: Ki = 4.30 nM for Sigma-1 receptor (guinea pig brain membrane, [³H]-(+)-pentazocine displacement). View Source
- [2] Matsuno K, Nakazawa M, Okamoto K, et al. Binding properties of SA4503, a novel and selective σ1 receptor agonist. European Journal of Pharmacology. 1996;306(1-3):271-279. View Source
